3-Carbamoyl-1-(4-methoxyphenyl)-4-(2-((4-(2-oxopiperidin-1-yl)phenyl)amino)ethyl)-1H-pyrazole-5-carboxylic Acid
Description
3-Carbamoyl-1-(4-methoxyphenyl)-4-(2-((4-(2-oxopiperidin-1-yl)phenyl)amino)ethyl)-1H-pyrazole-5-carboxylic Acid is a pyrazole-based carboxylic acid derivative with a complex substituent profile. Its structure includes a 4-methoxyphenyl group at position 1, a carbamoyl group at position 3, and a 2-((4-(2-oxopiperidin-1-yl)phenyl)amino)ethyl chain at position 2.
Properties
Molecular Formula |
C25H27N5O5 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
5-carbamoyl-2-(4-methoxyphenyl)-4-[2-[4-(2-oxopiperidin-1-yl)anilino]ethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C25H27N5O5/c1-35-19-11-9-18(10-12-19)30-23(25(33)34)20(22(28-30)24(26)32)13-14-27-16-5-7-17(8-6-16)29-15-3-2-4-21(29)31/h5-12,27H,2-4,13-15H2,1H3,(H2,26,32)(H,33,34) |
InChI Key |
ULIINFDDZREUCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)N)CCNC3=CC=C(C=C3)N4CCCCC4=O)C(=O)O |
Origin of Product |
United States |
Biological Activity
3-Carbamoyl-1-(4-methoxyphenyl)-4-(2-((4-(2-oxopiperidin-1-yl)phenyl)amino)ethyl)-1H-pyrazole-5-carboxylic Acid, often referred to as Apixaban Impurity 44, is a synthetic compound that serves as a metabolite of Apixaban, a well-known direct factor Xa inhibitor used in anticoagulation therapy. This compound has garnered attention due to its potential biological activities, particularly in the context of coagulation and cardiovascular health.
The molecular formula for this compound is , with a molecular weight of 477.51 g/mol. It is characterized by the presence of a pyrazole ring, a carbamoyl group, and a methoxyphenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O5 |
| Molecular Weight | 477.51 g/mol |
| Density | 1.39 g/cm³ (predicted) |
| Boiling Point | 799.7 °C (predicted) |
| pKa | 2.82 (predicted) |
As a derivative of Apixaban, the primary mechanism of action for this compound involves the direct inhibition of factor Xa (FXa), an essential enzyme in the coagulation cascade. By inhibiting FXa, it effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation and providing therapeutic benefits in managing thromboembolic disorders.
Biological Activity
Research has demonstrated that compounds similar to 3-Carbamoyl-1-(4-methoxyphenyl)-4-(2-((4-(2-oxopiperidin-1-yl)phenyl)amino)ethyl)-1H-pyrazole-5-carboxylic Acid exhibit significant inhibition of FXa with varying potencies. For instance:
- Inhibition Potency : Studies have reported IC50 values ranging from high micromolar to low nanomolar concentrations for FXa inhibition by related compounds, indicating robust biological activity .
Table: Comparative Inhibition Potencies of Related Compounds
| Compound Name | IC50 (μM) | Selectivity Ratio (FXa vs Other Enzymes) |
|---|---|---|
| Compound 23 | 28 | >1852 |
| Dicarboxamide 47 | 0.135 | High |
| Apixaban | <0.01 | High |
Case Studies and Research Findings
- Anticoagulant Efficacy : In preclinical studies, compounds derived from pyrazole scaffolds similar to this compound have shown enhanced oral bioavailability and efficacy compared to traditional anticoagulants like warfarin .
- Pharmacokinetics : The pharmacokinetic profile of Apixaban and its metabolites indicates favorable absorption and distribution characteristics, which are crucial for effective anticoagulation therapy .
- Safety Profile : The safety profile associated with FXa inhibitors, including Apixaban and its derivatives, suggests a lower risk of major bleeding compared to older anticoagulants .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multi-step reactions involving pyrazole ring formation, substitution, and functional group modifications. Key steps include:
Example Reaction Sequence:
-
Pyrazole Core Formation : Ultrasonic-assisted four-component reactions of 5-amino-1H-pyrazole-4-carbonitrile with aldehydes and pyruvic acid generate the tetrahydroazolo[1,5-a]pyrimidine scaffold .
-
Functionalization : The introduction of the 4-methoxyphenyl and 2-oxopiperidin-1-yl groups occurs via nucleophilic substitution or reductive amination .
Carboxylic Acid (Position 5)
-
Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters, enhancing lipophilicity .
-
Amidation : Couples with amines (e.g., via EDC/HOBt) to generate amide derivatives, a common strategy in prodrug design .
Carbamoyl Group (Position 3)
-
Hydrolysis : Under strong acidic or basic conditions, converts to a carboxylic acid, though stability is typically high under physiological pH .
2-Oxopiperidin-1-yl Group
-
Ring-Opening : Susceptible to nucleophilic attack (e.g., by water or amines) under acidic conditions, forming linear diamines .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a hydroxyl group, altering hydrogen-bonding capacity .
Ethylamino Linker
-
Oxidation : Forms nitroso derivatives (e.g., with HNO₂), as observed in impurity profiles of related pharmaceuticals .
Degradation and Stability
The compound undergoes specific degradation pathways under stress conditions:
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns closely with pyrazolo[3,4-c]pyridine derivatives (Table 1).
Biological Interaction Studies
The compound’s interactions with plasma kallikrein and other serine proteases are mediated by:
-
Hydrogen Bonding : Carboxylic acid and carbamoyl groups bind to active-site residues .
-
Van der Waals Interactions : The 4-methoxyphenyl and 2-oxopiperidin-1-yl groups enhance hydrophobic binding .
Optimized Synthetic Conditions
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of a carbamoyl group, oxopiperidinyl moiety, and ethylamino linker. Below is a comparative analysis with key analogs:
Pharmacological Implications
- Target Compound : The oxopiperidinyl group may facilitate interactions with proteases or kinases, while the carbamoyl and carboxylic acid groups enhance water solubility, making it suitable for oral administration .
- Thiosemicarbazide Analogs (e.g., ): Thiourea derivatives exhibit metal-chelating properties, often linked to anticancer or antimicrobial activity.
- Halogenated Pyrazoles (e.g., ): Chlorine and fluorine atoms improve metabolic stability but may increase toxicity risks. The dichlorophenyl analog in shares structural motifs with rimonabant, suggesting possible cannabinoid receptor modulation.
- Methoxybenzyl Derivatives (e.g., ): Simpler substituents like methoxybenzyl and methyl groups reduce synthetic complexity but limit target specificity.
Computational and Bioactivity Profiling
- Similarity Metrics : Tanimoto and Dice indexes (0.77–0.96 for methoxyphenyl analogs) suggest moderate structural similarity to the target compound, though bioactivity may diverge significantly due to the oxopiperidinyl group .
- Bioactivity Clustering: Compounds with related pyrazole-carboxylic acid cores often cluster into groups with anti-inflammatory or kinase-inhibitory activities, but the target’s unique substituents may confer novel mechanisms .
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is typically synthesized via cyclization of α,β-dicarbonyl compounds with hydrazines or hydrazine derivatives. A common approach involves:
- Condensation of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions.
- Cyclization facilitated by heat or microwave irradiation.
For this compound, the pyrazole core can be assembled through a hydrazine-mediated cyclization of appropriate ketoesters or β-ketonitriles, followed by selective functionalization at the 3- and 5-positions with carbamoyl and carboxylic acid groups.
Introduction of the 4-Methoxyphenyl Group
The methoxyphenyl group at the 1-position of the pyrazole is introduced via nucleophilic aromatic substitution or Suzuki coupling :
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Suzuki coupling | 4-methoxyphenylboronic acid | Pd(PPh₃)₄, base, solvent | Typically performed in a polar aprotic solvent at reflux |
This step ensures regioselective attachment of the methoxyphenyl group to the pyrazole ring.
Formation of the Carbamoyl Group at Position 3
The carbamoyl group is introduced via amide bond formation :
- Activation of the carboxylic acid or acid derivative (e.g., acid chloride).
- Coupling with an amine precursor, such as ammonia or a primary amine.
For example:
- Activation of the pyrazole-5-carboxylic acid with oxalyl chloride or thionyl chloride.
- Subsequent reaction with ammonia or a suitable amine to form the carbamoyl group.
Attachment of the 2-((4-(2-oxopiperidin-1-yl)phenyl)amino)ethyl Side Chain
This side chain is synthesized through nucleophilic substitution or amide coupling :
- The phenyl ring bearing the oxopiperidinyl group is prepared via piperidine ring synthesis involving cyclization of appropriate precursors.
- The aminoethyl linker is attached via alkylation or amide formation with activated intermediates.
Final Assembly and Purification
The final compound is obtained through multi-step purification techniques , including:
- Column chromatography (silica gel, reverse-phase).
- Recrystallization from suitable solvents.
- Characterization via NMR, MS, and IR to confirm structure and purity.
Representative Reaction Scheme
Step 1: Synthesis of pyrazole core via hydrazine cyclization.
Step 2: Regioselective attachment of methoxyphenyl group (Suzuki coupling).
Step 3: Activation of carboxylic acid (oxalyl chloride) and formation of carbamoyl group.
Step 4: Coupling of aminoethyl side chain with phenylpiperidinyl derivative.
Step 5: Final purification and characterization.
Data Tables Summarizing Key Reaction Conditions
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine derivatives | Reflux, acid/base catalysis | ~70-80% | Cyclization of ketoesters |
| 2 | Methoxyphenyl attachment | 4-methoxyphenylboronic acid | Pd catalyst, base, reflux | ~60-75% | Suzuki coupling |
| 3 | Carbamoyl group formation | Oxalyl chloride, ammonia | 0-25°C, inert atmosphere | ~50-65% | Acid chloride activation |
| 4 | Side chain coupling | Aminoethyl piperidinyl derivative | EDCI, DMAP, room temp | ~55-70% | Amide bond formation |
Notes on Optimization and Challenges
- Regioselectivity : Achieving selective substitution on the pyrazole ring requires precise control of reaction conditions.
- Yield optimization : Multi-step synthesis demands optimization at each stage to maximize overall yield.
- Purity : High purity is essential for pharmaceutical intermediates; thus, extensive purification is necessary.
Q & A
Q. What established synthetic routes are available for this compound, and how can purity be ensured?
The synthesis of structurally analogous pyrazole-carboxylic acids typically involves multi-step processes, such as cyclocondensation of intermediates like ethyl acetoacetate with arylhydrazines, followed by hydrolysis to yield carboxylic acid derivatives . For this compound, key steps may include:
- Cyclocondensation : Formation of the pyrazole core using a ketone ester and substituted phenylhydrazine.
- Amination : Introduction of the 2-((4-(2-oxopiperidin-1-yl)phenyl)amino)ethyl group via nucleophilic substitution or reductive amination.
- Hydrolysis : Conversion of ester intermediates to the carboxylic acid using basic conditions (e.g., NaOH/EtOH) . Purity Control : Employ HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) and confirm via ¹H/¹³C NMR. Monitor byproducts like unreacted piperidinone derivatives .
Q. How is the molecular structure confirmed experimentally?
Structural validation relies on:
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O at ~1.21 Å, pyrazole ring planarity) to confirm substituent positioning .
- Spectral Analysis :
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ via fluorescence polarization assays) due to the 2-oxopiperidin-1-yl moiety’s affinity for catalytic pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 2-oxopiperidin-1-yl moiety?
Challenges include steric hindrance and competing side reactions. Strategies:
- Catalytic Screening : Test Pd/C, CuI, or organocatalysts for coupling efficiency. For example, Pd(OAc)₂ with Xantphos ligand improves aryl amination yields .
- Solvent Optimization : Use DMF or DMSO for polar intermediates; switch to THF for nucleophilic steps to reduce byproduct formation .
- Computational Guidance : Apply quantum mechanics (DFT) to model transition states and identify energy barriers (e.g., using Gaussian 16) .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for cytotoxicity .
- Batch Analysis : Compare purity (HPLC/MS) and biological activity across synthesized batches to isolate confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like cell passage number .
Q. Which computational methods predict binding affinity and selectivity for this compound?
Combine:
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like PI3Kγ (PDB: 6LU7). Focus on hydrogen bonds between the carbamoyl group and Arg83 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å indicates stable binding) .
- QSAR Modeling : Train models on pyrazole derivatives’ IC₅₀ data to predict activity against untested targets .
Methodological Notes
- Synthesis : Prioritize regioselective steps (e.g., protecting groups for the carboxylic acid during amination) .
- Data Reproducibility : Archive raw spectral/assay data in repositories like Zenodo for cross-validation .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays to ensure humane cell culture practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
